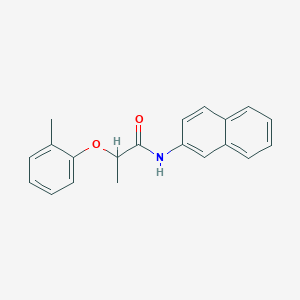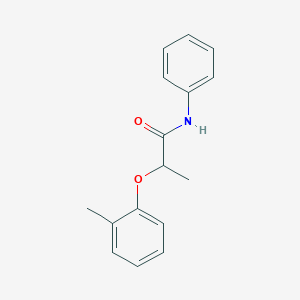
N-(3-methylphenyl)-4-(pentanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-4-(pentanoylamino)benzamide, also known as MPB or N-(3-methylphenyl)-4-(pentanoylamino)benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4-(pentanoylamino)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. N-(3-methylphenyl)-4-(pentanoylamino)benzamide has also been found to activate certain signaling pathways in cells, leading to a reduction in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-(pentanoylamino)benzamide has been found to have several biochemical and physiological effects. In cancer cells, N-(3-methylphenyl)-4-(pentanoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell growth. N-(3-methylphenyl)-4-(pentanoylamino)benzamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(3-methylphenyl)-4-(pentanoylamino)benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(3-methylphenyl)-4-(pentanoylamino)benzamide in laboratory experiments is its relatively low cost and easy synthesis method. N-(3-methylphenyl)-4-(pentanoylamino)benzamide has also been found to have a high degree of stability, making it a reliable compound for use in experiments. However, one of the limitations of using N-(3-methylphenyl)-4-(pentanoylamino)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(3-methylphenyl)-4-(pentanoylamino)benzamide. One area of interest is its potential use in combination with other compounds for the treatment of cancer and other diseases. N-(3-methylphenyl)-4-(pentanoylamino)benzamide has also been found to have potential as a drug delivery system, with the ability to target specific cells and tissues. Further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-4-(pentanoylamino)benzamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-(3-methylphenyl)-4-(pentanoylamino)benzamide is a chemical compound with significant potential for use in various fields of scientific research. Its easy synthesis method, stability, and potential applications in cancer research, inflammation, diabetes, and neurodegenerative diseases make it a promising compound for future research. While there are limitations to using N-(3-methylphenyl)-4-(pentanoylamino)benzamide in laboratory experiments, its potential benefits make it a worthwhile area of study for researchers.
Synthesis Methods
N-(3-methylphenyl)-4-(pentanoylamino)benzamide is synthesized through the reaction of 3-methylbenzoic acid with pentanoyl chloride in the presence of sodium hydroxide. The resulting product is then treated with ammonia to obtain N-(3-methylphenyl)-4-(pentanoylamino)benzamide. The synthesis method is relatively simple and cost-effective, making it a popular method for producing N-(3-methylphenyl)-4-(pentanoylamino)benzamide in the laboratory.
Scientific Research Applications
N-(3-methylphenyl)-4-(pentanoylamino)benzamide has been widely studied for its potential use in various fields of scientific research. One of its primary applications is in cancer research, where it has been found to inhibit the growth of cancer cells. N-(3-methylphenyl)-4-(pentanoylamino)benzamide has also been studied for its potential use in treating inflammation, diabetes, and neurodegenerative diseases.
properties
Product Name |
N-(3-methylphenyl)-4-(pentanoylamino)benzamide |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-8-18(22)20-16-11-9-15(10-12-16)19(23)21-17-7-5-6-14(2)13-17/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
VEMYAKAAROZMSI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




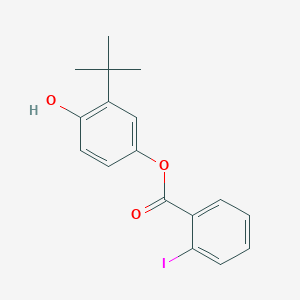

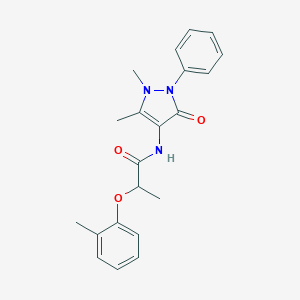
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B310033.png)
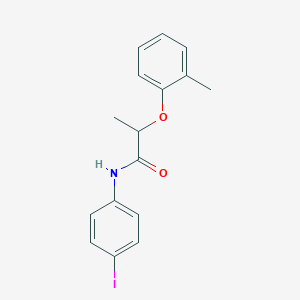
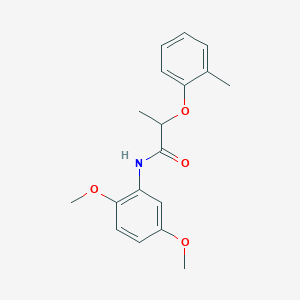
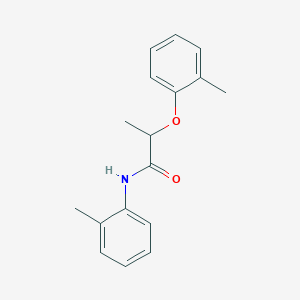
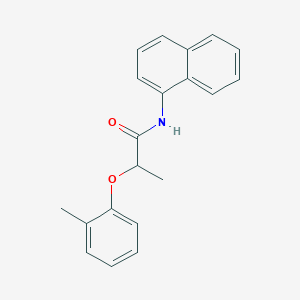
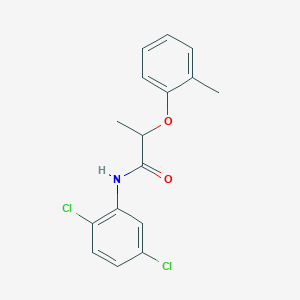
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310042.png)

